molecular formula C23H32N4O B2403113 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea CAS No. 1207018-56-1

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea

Katalognummer: B2403113
CAS-Nummer: 1207018-56-1
Molekulargewicht: 380.536
InChI-Schlüssel: SRRHRUDSMVSHRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea typically involves the reaction of 4-phenylpiperazine with a suitable propylating agent, followed by the introduction of the urea moiety. Common reagents and conditions might include:

    Step 1: Alkylation of 4-phenylpiperazine with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.

    Step 2: Reaction of the resulting intermediate with phenylpropyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenyl rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The urea moiety can be reduced to amines under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Antihypertensive and Antiarrhythmic Activities

Research has demonstrated that derivatives of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea exhibit significant antihypertensive and antiarrhythmic properties. A study by Kulig et al. synthesized several derivatives and evaluated their binding affinity for α1-adrenoceptors, crucial for regulating blood pressure. Among the compounds, one derivative showed a high affinity with a pKi value of 6.43, indicating potential therapeutic applications in managing hypertension and arrhythmias .

Antiproliferative Activity

The compound's urea moiety contributes to its antiproliferative effects against various cancer cell lines. A series of related compounds were tested against the National Cancer Institute (NCI)-60 human cancer cell lines, revealing that specific derivatives exhibited broad-spectrum antiproliferative activity. For instance, compounds with hydroxymethylpiperidine moieties demonstrated significant inhibition rates in melanoma and renal cancer cell lines .

Synthetic Routes

The synthesis of this compound typically involves:

  • Alkylation of 4-Phenylpiperazine : This is achieved using a propylating agent such as 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.
  • Formation of Urea Derivative : The intermediate is then reacted with phenylpropyl isocyanate to yield the final product.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

Case Study 1: Antihypertensive Effects

A study demonstrated that certain derivatives significantly reduced systolic and diastolic blood pressure in normotensive anesthetized rats, suggesting their potential use in treating hypertension .

Case Study 2: Anticancer Activity

In vitro studies indicated that specific derivatives led to cell cycle arrest in various cancer cell lines, highlighting their potential as anticancer agents .

Wirkmechanismus

The mechanism of action of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels. The molecular targets and pathways involved might include:

    Receptor Binding: Interaction with neurotransmitter receptors, such as serotonin or dopamine receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Ion Channel Modulation: Modulation of ion channels affecting cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)carbamate
  • 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)thiourea

Comparison

Compared to similar compounds, 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea might exhibit unique properties due to the presence of the urea moiety, which can influence its pharmacokinetic and pharmacodynamic profile. This uniqueness could make it more suitable for specific applications, such as targeting particular biological pathways or achieving desired therapeutic effects.

Biologische Aktivität

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula: C23H30N4O
  • Molecular Weight: 394.52 g/mol

Research indicates that compounds with a phenylpiperazine moiety often interact with various neurotransmitter receptors, particularly serotonin and adrenergic receptors. The specific activity of this compound has been linked to its ability to act as an antagonist at the serotonin 5-HT2 receptor and α1-adrenoceptors, which are implicated in cardiovascular and central nervous system functions.

Binding Affinity

A study conducted on a series of related compounds demonstrated that derivatives featuring the phenylpiperazine structure exhibited varying degrees of binding affinity for α1-adrenoceptors. The highest affinity reported was a pKi value of 6.43 for a closely related derivative, suggesting that similar compounds may exhibit significant receptor interaction .

Antiarrhythmic and Antihypertensive Activities

The compound has been evaluated for its antiarrhythmic properties in animal models. In a study involving anesthetized rats, certain derivatives showed significant prophylactic antiarrhythmic activity against adrenaline-induced arrhythmias, with an effective dose (ED50) of approximately 4.9 mg/kg . Additionally, antihypertensive effects were noted, with a dose of 5.0 mg/kg leading to a marked decrease in both systolic and diastolic blood pressure.

Study on Antiviral Activity

While the primary focus has been on cardiovascular effects, some derivatives have also been screened for antiviral activity. A related study on phenylpiperazine derivatives indicated moderate protection against various viruses such as HIV-1 and HSV-1 . This suggests a broader therapeutic potential beyond cardiovascular applications.

Neuropharmacological Effects

Research has indicated that piperazine derivatives can influence neurotransmitter systems, particularly in terms of inhibiting acetylcholinesterase activity, which could have implications for neurodegenerative diseases . Such findings highlight the potential for this compound to contribute to neuropharmacological therapies.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Receptor Binding High affinity for α1-adrenoceptors
Antiarrhythmic ED50 = 4.9 mg/kg in rat models
Antihypertensive Significant decrease in blood pressure at 5 mg/kg
Antiviral Moderate activity against HIV-1 and HSV-1
Neuropharmacological Inhibition of acetylcholinesterase

Eigenschaften

IUPAC Name

1-[3-(4-phenylpiperazin-1-yl)propyl]-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c28-23(24-14-7-11-21-9-3-1-4-10-21)25-15-8-16-26-17-19-27(20-18-26)22-12-5-2-6-13-22/h1-6,9-10,12-13H,7-8,11,14-20H2,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRHRUDSMVSHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.